![molecular formula C25H24N4O4 B2614457 (E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile CAS No. 941258-06-6](/img/structure/B2614457.png)
(E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile
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Description
(E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. A series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives, including this compound, were synthesized and evaluated against a panel of human cancer cell lines. Some of these derivatives demonstrated promising anticancer activity . Notably, compound PP17 (9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine) exhibited good inhibitory activity against MCF-7 breast cancer cells. Cell cycle analysis suggested that it induces G2/M phase arrest, and biochemical experiments confirmed its ability to induce MCF-7 cell apoptosis. PP17 could serve as a lead compound for further study in cancer therapeutics.
Pharmacokinetics and Toxicity
Detailed pharmacokinetic studies are necessary to determine the compound’s bioavailability, distribution, metabolism, and elimination. Additionally, assessing its toxicity profile is crucial for clinical translation.
properties
IUPAC Name |
5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-31-20-9-6-18(7-10-20)8-11-23-27-22(17-26)25(33-23)29-14-12-28(13-15-29)24(30)19-4-3-5-21(16-19)32-2/h3-11,16H,12-15H2,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRDITNWQZREMI-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile |
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